N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a trifluoromethyl-substituted phenyl group, and a dihydropyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:
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Formation of the Oxazole Ring: : The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction is often carried out at elevated temperatures (70–90 °C) and involves the use of a packed reactor containing manganese dioxide for oxidative aromatization .
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Synthesis of the Dihydropyridine Core: : The dihydropyridine core can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. This reaction is typically performed under reflux conditions in ethanol or another suitable solvent .
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Introduction of the Trifluoromethyl-Substituted Phenyl Group: : The trifluoromethyl-substituted phenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boron reagent, such as a trifluoromethyl-substituted phenylboronic acid, under mild conditions .
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Final Coupling and Cyclization: : The final step involves the coupling of the oxazole ring and the dihydropyridine core, followed by cyclization to form the desired compound. This step may require the use of a coupling reagent, such as EDCI or DCC, and a base, such as triethylamine, under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclodehydration and oxidative aromatization steps, as well as the use of automated systems for the Hantzsch reaction and Suzuki-Miyaura coupling.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents such as lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine or chlorine).
Major Products
Oxidation: Formation of oxazole N-oxides or other oxidized derivatives.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of nitro or halogenated derivatives of the trifluoromethyl-substituted phenyl group.
Scientific Research Applications
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders or cancer.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including natural product analogs and other heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and receptor binding in biological systems.
Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The oxazole ring and the trifluoromethyl-substituted phenyl group may play key roles in binding to these targets, while the dihydropyridine core may modulate the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: This compound features a similar oxazole ring but has a benzenesulfonamide group instead of the dihydropyridine core.
2-methyl-5-phenyloxazole: This compound has a similar oxazole ring but lacks the trifluoromethyl-substituted phenyl group and the dihydropyridine core.
1,3-oxazole derivatives: These compounds share the oxazole ring but may have different substituents and functional groups.
Uniqueness
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide is unique due to its combination of an oxazole ring, a trifluoromethyl-substituted phenyl group, and a dihydropyridine core. This unique structure imparts specific biological activities and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-11-8-15(23-27-11)22-16(25)14-6-3-7-24(17(14)26)10-12-4-2-5-13(9-12)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKYZLHVMMAXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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